1,2-diphenyl-2-(5-phenyl-1H-pyrazol-1-yl)ethan-1-one
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Overview
Description
2-Phenyl-2-(5-phenyl-1-pyrazolyl)acetophenone is an organic compound with the molecular formula C23H18N2O. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a pyrazole ring substituted with phenyl groups, making it a valuable scaffold in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2-(5-phenyl-1-pyrazolyl)acetophenone typically involves the reaction of chalcones with phenylhydrazine hydrochloride. This reaction is carried out in the presence of a base such as sodium acetate in an acetic acid aqueous solution. The reaction conditions often include ultrasound irradiation to enhance the yield and reduce the reaction time .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-(5-phenyl-1-pyrazolyl)acetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Phenyl-2-(5-phenyl-1-pyrazolyl)acetophenone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-phenyl-2-(5-phenyl-1-pyrazolyl)acetophenone involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes and receptors involved in inflammatory and microbial processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
2-(1-Phenyl-1H-pyrazol-5-yl)phenyl-4-methylbenzenesulfonate: Exhibits antimicrobial and anti-inflammatory activities.
5-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol: Known for its biological activities.
4-Methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol: Another pyrazole derivative with potential therapeutic applications.
Uniqueness
2-Phenyl-2-(5-phenyl-1-pyrazolyl)acetophenone is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound in the field of medicinal chemistry.
Properties
CAS No. |
63570-05-8 |
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Molecular Formula |
C23H18N2O |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1,2-diphenyl-2-(5-phenylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C23H18N2O/c26-23(20-14-8-3-9-15-20)22(19-12-6-2-7-13-19)25-21(16-17-24-25)18-10-4-1-5-11-18/h1-17,22H |
InChI Key |
MARNTTZITCGWBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NN2C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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